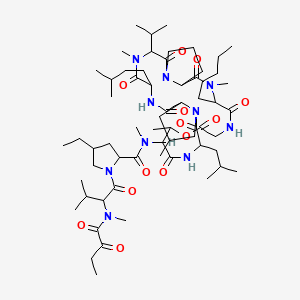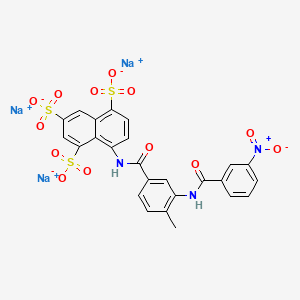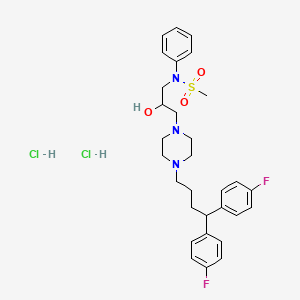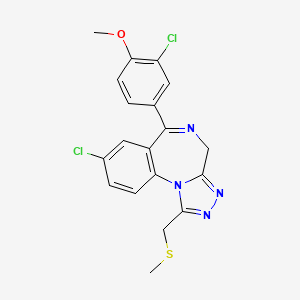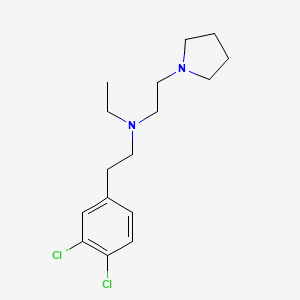![molecular formula C23H27N5O2 B12711206 N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine CAS No. 91119-36-7](/img/structure/B12711206.png)
N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine is a complex organic compound with a unique structure that combines a nitrophenyl group with a triazatetracyclic core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine typically involves multiple steps, starting with the preparation of the triazatetracyclic core. This core can be synthesized from aldehydes and ketones, using the ketones as both reagents and solvents, and tetrahydrofuran (THF) as the solvent for the aldehydes . The nitrophenyl group is then introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the triazatetracyclic core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nucleophilic substitution step and the development of efficient purification methods to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[87003,8
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine is not fully understood, but it is believed to involve interactions with specific molecular targets. The nitrophenyl group may interact with bacterial enzymes, inhibiting their activity and leading to antimicrobial effects. The triazatetracyclic core may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide
- 1,3,4-thiadiazole derivatives
Uniqueness
N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine is unique due to its combination of a nitrophenyl group and a triazatetracyclic core. This structure provides a unique set of chemical properties and potential biological activities that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
91119-36-7 |
|---|---|
Molekularformel |
C23H27N5O2 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
N-[(4-nitrophenyl)methyl]-2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethanamine |
InChI |
InChI=1S/C23H27N5O2/c29-28(30)18-7-5-17(6-8-18)14-24-9-10-26-11-12-27-16-23-21(13-19(27)15-26)20-3-1-2-4-22(20)25-23/h1-8,19,24-25H,9-16H2 |
InChI-Schlüssel |
MJVCVCCVCGAIMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CC3=C(CC2CN1CCNCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


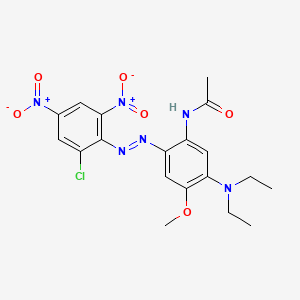
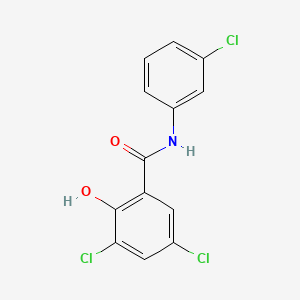
![3-[(1S,2S)-2-[(dimethylamino)methyl]cyclopropyl]-1H-indole-5-carbonitrile](/img/structure/B12711131.png)

